N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
CAS No.: 1005297-71-1
Cat. No.: VC4411296
Molecular Formula: C27H31N3O2
Molecular Weight: 429.564
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005297-71-1 |
|---|---|
| Molecular Formula | C27H31N3O2 |
| Molecular Weight | 429.564 |
| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C27H31N3O2/c1-20-8-14-24(15-9-20)32-19-27(31)28-18-26(22-10-12-23(13-11-22)29(2)3)30-17-16-21-6-4-5-7-25(21)30/h4-15,26H,16-19H2,1-3H3,(H,28,31) |
| Standard InChI Key | HLPJIKFYRCEEFC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Introduction
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with a molecular weight of approximately 429.6 g/mol and a CAS number of 1005297-71-1 . This compound features a unique combination of functional groups, including a dimethylamino group, an indoline moiety, and a p-tolyloxy acetamide structure, which contribute to its potential chemical reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. Common reagents for these reactions include solvents like dimethyl sulfoxide or ethanol, and catalysts such as triethylamine. The compound can undergo various chemical reactions typical for acetamides, such as hydrolysis and amidation, under acidic or basic conditions.
Comparison with Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide can be compared with other compounds featuring similar functional groups:
| Compound | Structural Features | Differences |
|---|---|---|
| N-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(m-tolyl)oxalamide | Lacks indoline group | Altered reactivity and biological activity |
| N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyl)oxalamide | Phenyl group instead of m-tolyl | Affects physical properties and interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume